N-(4-methoxybenzyl)-N'-phenylethanediamide
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Overview
Description
The compound “N-(4-methoxybenzyl)-N’-phenylethanediamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and amines, and they play a crucial role in biochemistry and materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . Unfortunately, without specific data for “N-(4-methoxybenzyl)-N’-phenylethanediamide”, I can’t provide a detailed analysis.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. For example, the melting point of a similar compound, 4-Methoxybenzyl alcohol, is reported to be −1 °C .Scientific Research Applications
Synthesis and Chemical Properties
- N-(4-Methoxybenzyl)-3-phenylpropylamine was prepared from primary amines via 2-nitrobenzenesulfonamides. This process involved sulfonation, nitrogen protection, deprotection, cycloaddition, and N-alkylation (Kurosawa, Kan, & Fukuyama, 2003).
Applications in Material Science
- Novel bis Schiff’s bases, including derivatives of N-(4-methoxybenzyl)-N'-phenylethanediamide, were investigated as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition efficiency, behaving predominantly as mixed-type inhibitors (Singh & Quraishi, 2016).
Analytical and Forensic Science
- Analytical characterization of novel N-(ortho-methoxybenzyl)amines with amphetamine partial structure was conducted, providing important data for forensic analysis (Westphal, Girreser, & Waldmüller, 2016).
Liquid Crystal and Mesophase Behavior
- Research on benzylidene-based molecules containing two azomethine units, including derivatives of this compound, revealed their liquid crystal mesophase behavior. These compounds displayed nematic phases and were characterized using spectroscopy and thermal analysis (Jamain & Khairuddean, 2021).
Antioxidant Properties
- N,N′-Substituted p-phenylenediamine antioxidants, including derivatives of this compound, were studied for their geometry and antioxidant effectiveness. The research suggested the importance of biradicals formed during dehydrogenation in their antioxidant activity (Kortišová, Breza, & Cibulková, 2007).
Antiplasmodial Activity
- (1)-N-(4-Methoxybenzyl)-1,10-phenanthrolinium bromide, a derivative of this compound, was synthesized and tested for its antiplasmodial activities against Plasmodium falciparum strains. It showed significant inhibitory concentrations, highlighting its potential as an antiplasmodial agent (Hadanu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-17-15(19)16(20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUJGMIGJFHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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